(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Overview
Description
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is an organic compound with the molecular formula C11H15NO3. It is known for its utility in various scientific research fields, particularly in life sciences . This compound is characterized by its pyridine ring substituted with methoxy and dimethyl groups, and an acetate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate typically involves the esterification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, (4-Methoxy-3,5-dimethylpyridin-2-yl)methylamine, and (4-Methoxy-3,5-dimethylpyridin-2-yl)methylthiol .
Scientific Research Applications
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
- (4-Methoxy-3,5-dimethylpyridin-2-yl)methylamine
- (4-Methoxy-3,5-dimethylpyridin-2-yl)methylthiol
Uniqueness
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIMSBLHXKXTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407987 | |
Record name | (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91219-90-8 | |
Record name | (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Acetoxymethyl)-4-methoxy-3,5-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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